

chemical structure and synthesis of MRSA antibiotic 2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MRSA antibiotic 2

Cat. No.: B13938169

[Get Quote](#)

In-Depth Technical Guide to MRSA Antibiotic 2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, synthesis, and biological activity of a potent anti-MRSA agent, referred to herein as "**MRSA Antibiotic 2**." This compound is a member of the fascaplysin class of marine alkaloids, which are known for their significant antibacterial properties. Specifically, this guide will focus on the fascaplysin derivative identified as compound 14, a highly active agent against Methicillin-Resistant *Staphylococcus aureus* (MRSA).

Chemical Structure and Properties

MRSA Antibiotic 2 (Compound 14) is a derivative of fascaplysin, a pentacyclic alkaloid originally isolated from marine sponges. The core structure of fascaplysin is a unique cationic five-ring coplanar backbone. The general structure of fascaplysin derivatives allows for substitutions at various positions, leading to a diverse range of biological activities.

Chemical Name: (Specific IUPAC name for compound 14 is not consistently available in the public domain)

CAS Number: 2597082-01-2 (for Anti-MRSA agent 2/compound 14)

Core Scaffold: 12H-pyrido[1,2-a:3,4-b']diindole system

The image below depicts the core fascaplysin structure. Compound 14 is a derivative of this core structure.

graph "Fascaplysin_Core_Structure" { layout=neato; node [shape=plaintext]; "Fascaplysin Core" [image="https://upload.wikimedia.org/wikipedia/commons/thumb/c/c8/Fascaplysin.svg/300px-Fascaplysin.svg.png", label=""]; caption [label="Chemical structure of the fascaplysin core.", fontsize=10]; } Caption: Chemical structure of the fascaplysin core.

Mechanism of Action

Fascaplysin derivatives, including **MRSA Antibiotic 2** (Compound 14), exhibit a multi-faceted mechanism of action against MRSA.[\[1\]](#)[\[2\]](#) Their primary modes of action include:

- Disruption of Bacterial Cell Membrane: The hydrophobic moieties of these compounds are capable of disrupting the integrity of the bacterial cell membrane.
- Inhibition of FtsZ Protein: These derivatives act as potent inhibitors of the filamentous temperature-sensitive mutant Z (FtsZ) protein. FtsZ is a crucial protein involved in bacterial cell division, and its inhibition leads to the cessation of bacterial replication and ultimately cell death.[\[3\]](#)
- DNA Intercalation: The planar structure of the fascaplysin core allows it to intercalate with bacterial genomic DNA, further contributing to its antimicrobial activity.[\[1\]](#)

The following diagram illustrates the proposed mechanism of action:

digraph "Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"]; "Fascaplysin_Derivative" [label="Fascaplysin Derivative\n(**MRSA Antibiotic 2**)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Bacterial_Cell_Membrane" [label="Bacterial Cell\nMembrane"]; "FtsZ_Protein" [label="FtsZ Protein"]; "Bacterial_DNA" [label="Bacterial DNA"]; "Cell_Division_Inhibition" [label="Inhibition of\nCell Division", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Membrane_Disruption" [label="Membrane Disruption", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "DNA_Damage" [label="DNA Damage", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Fascaplysin_Derivative" --> "Bacterial_Cell_Membrane"; "Fascaplysin_Derivative" --> "FtsZ_Protein"; "Fascaplysin_Derivative" --> "Bacterial_DNA"; "Bacterial_DNA" --> "Cell_Division_Inhibition"; "Bacterial_DNA" --> "Membrane_Disruption"; "Bacterial_DNA" --> "DNA_Damage"; "Cell_Division_Inhibition" --> "Membrane_Disruption"; "Cell_Division_Inhibition" --> "DNA_Damage"; "Membrane_Disruption" --> "DNA_Damage";

```
fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Bacterial_Cell_Death" [label="Bacterial Cell Death", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];  
  
"Fascaplysin_Derivative" -> "Bacterial_Cell_Membrane" [label=" Interacts with"];  
"Fascaplysin_Derivative" -> "FtsZ_Protein" [label=" Inhibits"]; "Fascaplysin_Derivative" ->  
"Bacterial_DNA" [label=" Intercalates"];  
  
"Bacterial_Cell_Membrane" -> "Membrane_Disruption"; "FtsZ_Protein" ->  
"Cell_Division_Inhibition"; "Bacterial_DNA" -> "DNA_Damage";  
  
"Membrane_Disruption" -> "Bacterial_Cell_Death"; "Cell_Division_Inhibition" ->  
"Bacterial_Cell_Death"; "DNA_Damage" -> "Bacterial_Cell_Death"; }
```

Caption: Proposed mechanism of action for fascaplysin derivatives.

Synthesis of MRSA Antibiotic 2 (Fascaplysin Derivative)

The synthesis of fascaplysin derivatives is a multi-step process that typically involves the construction of the β -carboline core followed by the formation of the pentacyclic system. While a specific, detailed protocol for compound 14 is not readily available in a single source, a general synthetic strategy can be outlined based on published methods for similar derivatives. [3][4]

General Synthetic Workflow:

```
digraph "Synthetic_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];  
  
subgraph "cluster_0" { label = "Step 1:  $\beta$ -Carboline Formation"; bgcolor="#F1F3F4";  
"Tryptamine" [fillcolor="#FBBC05", fontcolor="#202124"]; "Substituted_Glyoxal" [fillcolor="#FBBC05", fontcolor="#202124"]; "Pictet_Spengler" [label="Pictet-Spengler\nReaction", shape=ellipse, fillcolor="#FFFFFF", color="#5F6368"]; "Beta_Carboline" [label=" $\beta$ -Carboline Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"];  
}  
}
```

```
subgraph "cluster_1" { label = "Step 2: Pentacycle Formation"; bgcolor="#F1F3F4";
  "Beta_Carboline_2" [label="β-Carboline Intermediate", fillcolor="#4285F4",
  fontcolor="#FFFFFF"];
  "Intramolecular_Cyclization" [label="Intramolecular\nCyclization", shape=ellipse, fillcolor="#FFFFFF",
  color="#5F6368"];
  "Fascaplysin_Derivative" [label="Fascaplysin Derivative\n(MRSA Antibiotic
  2)", fillcolor="#34A853", fontcolor="#FFFFFF"];
}

} "Beta_Carboline" -> "Beta_Carboline_2" [style=invis]; }
```

Caption: General synthetic workflow for fascaplysin derivatives.

Experimental Protocol (General)

The following is a generalized experimental protocol for the synthesis of a fascaplysin derivative, adapted from published literature.[\[3\]](#)[\[4\]](#) Note: This is a representative protocol and may require optimization for the specific synthesis of compound 14.

Step 1: Synthesis of the β-Carboline Intermediate

- To a solution of tryptamine in a suitable solvent (e.g., ethanol), add a substituted glyoxal derivative.
- The reaction mixture is typically stirred at room temperature or heated under reflux for several hours.
- The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure.
- The crude product is then purified by column chromatography on silica gel to yield the β-carboline intermediate.

Step 2: Intramolecular Cyclization to form the Fascaplysin Core

- The purified β-carboline intermediate is dissolved in a high-boiling point solvent (e.g., dimethyl sulfoxide - DMSO).

- The solution is heated to a high temperature (typically >200 °C) for a specified period.
- Alternatively, microwave-assisted synthesis can be employed to reduce reaction times and improve yields.
- After cooling, the reaction mixture is poured into water to precipitate the crude product.
- The solid is collected by filtration, washed with water, and dried.
- Further purification is achieved by recrystallization or column chromatography to afford the final fascaplysin derivative.

Characterization: The final product should be characterized by standard analytical techniques, including ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Quantitative Data

The antibacterial activity of **MRSA Antibiotic 2** (Compound 14) and related fascaplysin derivatives has been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) is a key metric used to quantify this activity.

Compound	Target Organism	MIC ($\mu\text{g/mL}$)	Reference
MRSA Antibiotic 2 (Cmpd 14)	S. aureus (MRSA)	0.098	[1]
Fascaplysin Derivative B3	S. aureus (MRSA)	0.098	[3]
Fascaplysin Derivative B6	S. aureus (MRSA)	0.098	[3]
Fascaplysin Derivative B8	S. aureus (MRSA)	0.049	[3]
Fascaplysin Derivative B16	S. aureus (MRSA)	0.098	[3]
Vancomycin	S. aureus (MRSA)	~1.0	[1]

Conclusion

MRSA Antibiotic 2 (Compound 14), a fascaplysin derivative, represents a promising class of antibacterial agents with potent activity against MRSA. Its unique multi-target mechanism of action, involving cell membrane disruption and FtsZ inhibition, makes it an attractive candidate for further drug development in the fight against antibiotic-resistant bacteria. The synthetic routes to these compounds, while multi-stepped, are well-established, allowing for the generation of diverse analogs for structure-activity relationship studies. Further research into the optimization of the pharmacokinetic and toxicological properties of these compounds is warranted to advance them towards clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Design and synthesis of fascaplysin derivatives as inhibitors of FtsZ with potent antibacterial activity and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fascaplysin derivatives binding to DNA via unique cationic five-ring coplanar backbone showed potent antimicrobial/antibiofilm activity against MRSA in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A New Mild Method for Synthesis of Marine Alkaloid Fascaplysin and Its Therapeutically Promising Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [chemical structure and synthesis of MRSA antibiotic 2]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13938169#chemical-structure-and-synthesis-of-mrsa-antibiotic-2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com